molecular formula C18H14N2O3S B11518073 (5E)-5-[(2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11518073
M. Wt: 338.4 g/mol
InChI Key: KIRUSUOBENBMAI-JLHYYAGUSA-N
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Description

(5E)-5-[(2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a diazinane ring, a hydroxyphenyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the following steps:

    Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: This step often involves a condensation reaction between a hydroxybenzaldehyde and the diazinane intermediate.

    Addition of the Sulfanylidene Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Where each step is carried out sequentially in large reactors.

    Continuous Flow Synthesis: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the sulfanylidene group, converting it to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Thiols, sulfides, and reduced aromatic compounds.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical research.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the sulfanylidene group can interact with metal ions or other electrophilic centers. These interactions can inhibit enzyme activity or alter receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but lacks the methyl group on the phenyl ring.

    (5E)-5-[(2-hydroxyphenyl)methylidene]-1-(2-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

The presence of the 2-methylphenyl group in (5E)-5-[(2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

(5E)-5-[(2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H14N2O3S/c1-11-6-2-4-8-14(11)20-17(23)13(16(22)19-18(20)24)10-12-7-3-5-9-15(12)21/h2-10,21H,1H3,(H,19,22,24)/b13-10+

InChI Key

KIRUSUOBENBMAI-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3O)/C(=O)NC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3O)C(=O)NC2=S

Origin of Product

United States

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